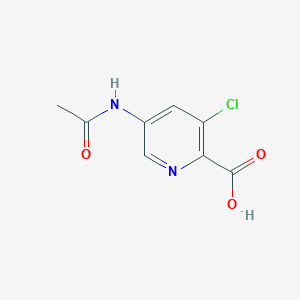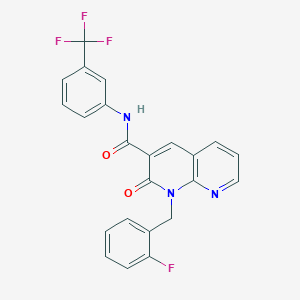![molecular formula C18H15N3O5S2 B2492506 (2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide CAS No. 683238-15-5](/img/structure/B2492506.png)
(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves isomerization and reactions with N-sulfonylamines, leading to the formation of various heterocyclic compounds including thiadiazoles and oxathiazoles, as seen in research on novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines (Tornus, Schaumann, & Adiwidjaja, 1996). Such processes highlight the complexity and versatility in synthesizing benzothiazole derivatives.
Molecular Structure Analysis
The structural analysis often utilizes X-ray crystallography to elucidate the molecular conformation, as demonstrated in the study of methyl-3-(5-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-propanoate (Aydin et al., 2002). These analyses provide crucial insights into the compound's molecular geometry and the effects of substituents on its overall structure.
Chemical Reactions and Properties
Chemical reactions involving the compound often lead to various derivatives with significant biological and chemical activities. For instance, reactions with sulfonamides and acrylamides yield compounds with potential anti-inflammatory and anticancer properties (Gangapuram & Redda, 2009). These reactions underscore the compound's reactivity and utility in synthesizing biologically active molecules.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the compound's behavior under different conditions. The synthesis and characterization of derivatives provide insights into these properties, as seen in studies focusing on substituted benzimidazoles (Aslam et al., 2022). These properties are essential for the compound's application in various fields, including material science and pharmacology.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to the compound's applications. Studies on crosslinked polyacrylamide gels containing mixed disulfide compounds reveal the compound's potential in catalyzing thiol-producing reactions (Harris & Wilson, 1983). Such chemical properties are pivotal in developing new materials and chemical sensors.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has explored the synthesis and characterization of metal complexes with heterocyclic sulfonamides, demonstrating their potential as carbonic anhydrase inhibitors, highlighting the role of sulfonamide and acrylamide groups in bioactive compounds (Büyükkıdan et al., 2013). Additionally, studies on controlled radical polymerization of acrylamide derivatives reveal insights into manipulating molecular structures for specific applications, including medical and engineering materials (Mori, Sutoh, & Endo, 2005).
Biological Evaluation and Molecular Docking
Further, research on benzenesulfonamide derivatives encompasses their synthesis, biological evaluation, molecular docking, and DFT calculations, revealing their potential in medicinal chemistry, particularly as antitumor agents and enzyme inhibitors (Fahim & Shalaby, 2019). This suggests avenues for the exploration of similar compounds in therapeutic contexts.
Novel Material Development
Studies on novel hydrophobically associating polyacrylamides for enhanced oil recovery illustrate the industrial application potential of acrylamide derivatives, indicating their utility in improving the efficiency of resource extraction processes (Gou et al., 2015).
Propiedades
IUPAC Name |
(E)-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5S2/c1-20-15-9-8-14(28(2,25)26)11-16(15)27-18(20)19-17(22)10-5-12-3-6-13(7-4-12)21(23)24/h3-11H,1-2H3/b10-5+,19-18? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WASXAHBJSHGXPM-AYVOTNPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)carbamate](/img/structure/B2492424.png)
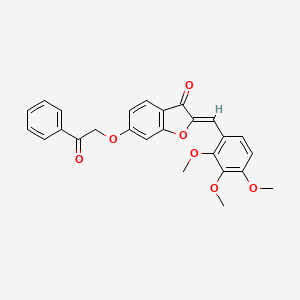
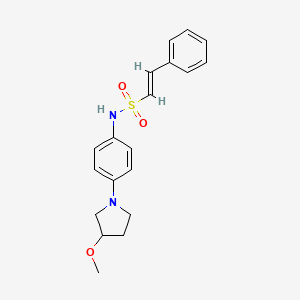
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2492429.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![3-(4-Methoxyphenyl)-5-{1-[3-(4-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2492432.png)
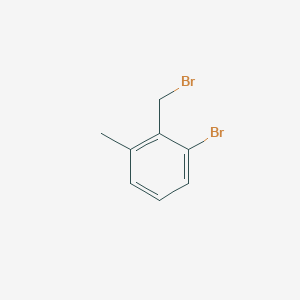

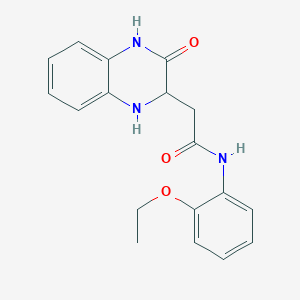

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(o-tolyl)acetamide](/img/structure/B2492442.png)
